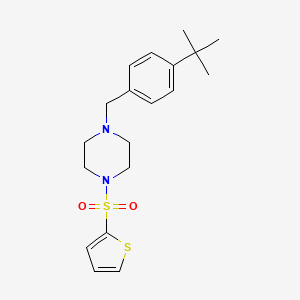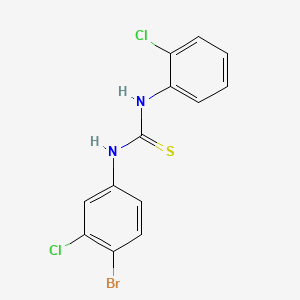![molecular formula C22H30N2O3S B4283239 1-(4-tert-butylbenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4283239.png)
1-(4-tert-butylbenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(4-tert-butylbenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, commonly known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate transporters play a crucial role in regulating the levels of glutamate in the brain, which is the primary excitatory neurotransmitter. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. By inhibiting glutamate transporters, TBOA increases the levels of glutamate in the synaptic cleft, leading to increased excitotoxicity and neuronal damage. However, TBOA has also been shown to have neuroprotective effects in certain conditions, such as ischemia and traumatic brain injury.
Biochemical and Physiological Effects:
TBOA has been shown to have both excitotoxic and neuroprotective effects in the brain. TBOA increases the levels of glutamate in the synaptic cleft, leading to increased excitotoxicity and neuronal damage. However, TBOA has also been shown to have neuroprotective effects in certain conditions, such as ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBOA has several advantages for lab experiments, including its potency and selectivity for glutamate transporters. However, TBOA also has several limitations, including its potential for neurotoxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for research on TBOA, including its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms underlying the excitotoxic and neuroprotective effects of TBOA, as well as its potential for use as a research tool in neuroscience. Finally, further research is needed to optimize the dosing and administration of TBOA to minimize its potential for adverse effects.
Aplicaciones Científicas De Investigación
TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to increase the levels of glutamate in the brain, which can lead to increased excitotoxicity and neuronal damage. However, TBOA has also been shown to have neuroprotective effects in certain conditions, such as ischemia and traumatic brain injury.
Propiedades
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-22(2,3)19-7-5-18(6-8-19)17-23-13-15-24(16-14-23)28(25,26)21-11-9-20(27-4)10-12-21/h5-12H,13-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKQWSCSZBTEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283156.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B4283168.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine](/img/structure/B4283173.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283183.png)
![1-(4-tert-butylbenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]piperazine](/img/structure/B4283185.png)
![1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4283190.png)

![1-(4-tert-butylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4283221.png)
![1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283234.png)
![1-(4-tert-butylbenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4283241.png)
![5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4283246.png)
![N-(2-chlorophenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4283253.png)


